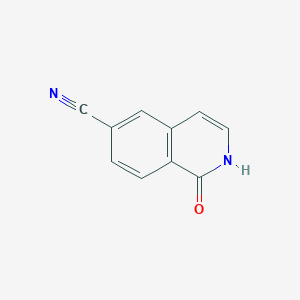

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

Description

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMWXJNXVVCPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654951 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184916-94-6 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyclization Approaches

a. Intramolecular Cyclization of Nitrile-Containing Precursors

One of the most straightforward routes to ODICN involves the cyclization of suitable precursors bearing nitrile groups and amino functionalities. For example, the synthesis can commence with 2-aminobenzyl derivatives bearing a nitrile substituent at the appropriate position, followed by oxidative or acid-promoted cyclization.

Aromatic amine + Nitrile precursor → Cyclization under acidic or oxidative conditions → ODICN

- Acid catalysis (e.g., polyphosphoric acid)

- Oxidative cyclization using oxidants like DDQ or ceric ammonium nitrate (CAN)

- Elevated temperatures (80–120°C)

- The cyclization of 2-aminobenzyl nitriles under oxidative conditions yields isoquinoline derivatives with nitrile functionality at the 6-position.

- Yields typically range from 60–85%, depending on substituents and reaction conditions.

Multistep Functionalization Strategy

a. Synthesis via 1,2-Dihydroisoquinoline Intermediates

Cascade and One-Pot Reactions

Recent research emphasizes eco-friendly, one-pot syntheses involving cascade reactions:

- Cascade Cyclization–Cyanation: Starting from substituted benzylamines and malononitrile derivatives, under catalytic conditions, simultaneous cyclization and nitrile installation occur.

- Key Conditions: Use of transition metal catalysts (Pd, Ni), base (K2CO3), and solvents like ethanol or acetonitrile at moderate temperatures (~80°C).

- Reduced steps

- Higher overall yields

- Environmentally benign conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cascade reaction | Pd(PPh3)4 | Ethanol | 65–80 | Recent publications |

Data Table Summarizing Preparation Methods

| Method Category | Precursors | Key Reagents | Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|---|---|

| Intramolecular Cyclization | 2-Aminobenzyl nitriles | Acid/Oxidants | 80–120°C, acid catalysis | 60–85 | Widely used, versatile |

| Stepwise Functionalization | Dihydroisoquinolines | Oxidants, cyanating agents | Variable | 50–95 | Modular, allows substitution variation |

| Cascade Reactions | Benzylamines + Malononitrile | Transition metals, base | 80°C, ethanol | 65–80 | Eco-friendly, one-pot |

Research Findings and Notes

- Selectivity and Functional Group Compatibility: The methods allow for diverse substitution at various positions, including the 6-position nitrile group, with high regioselectivity.

- Environmental Considerations: Recent advances favor catalytic, one-pot procedures that minimize waste and reduce the use of hazardous reagents.

- Yield Optimization: Factors such as solvent choice, temperature, catalyst loading, and precursor purity significantly influence yields.

Chemical Reactions Analysis

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile serves as a building block in organic synthesis. Its unique structure allows for the preparation of more complex nitrogen-containing compounds, which are essential in various chemical applications. The compound can undergo several types of reactions:

- Oxidation : Can be oxidized to form corresponding quinones.

- Reduction : The oxo group can be reduced to an alcohol.

- Substitution : Functional groups can be substituted under specific conditions.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities or novel chemical properties.

Research indicates that derivatives of this compound possess notable biological activities , particularly:

- Anticancer Properties : Compounds related to this structure have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Activity : Some derivatives have been evaluated for their ability to inhibit viral replication, particularly against HIV-1 reverse transcriptase, with specific analogs achieving significant inhibition rates.

These activities suggest that the compound could be a candidate for drug development targeting various diseases.

Medicinal Chemistry

The compound's ability to interact with biological targets makes it a subject of interest in medicinal chemistry. It is being studied for potential therapeutic applications, including:

- Drug Development : Due to its structural features, it may serve as a lead compound for synthesizing new drugs aimed at treating cancer and viral infections.

- Mechanistic Studies : Understanding how this compound interacts with enzymes and receptors can guide the design of more effective therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Key Differences :

- Biological Activity: Positional variations alter binding affinities in medicinal chemistry targets. For example, the 6-cyano derivative may show superior interactions with enzymatic active sites compared to its isomers .

Pyridine-Based Analogues

Pyridine derivatives with similar functional groups include:

Key Differences :

- Ring Structure: Pyridine derivatives lack the fused benzene ring of isoquinoline, reducing aromatic π-system complexity and altering solubility.

- Applications: Pyridine analogues are restricted to laboratory research (e.g., as synthetic intermediates), whereas isoquinoline derivatives are prioritized in drug development due to enhanced bioactivity .

Isobenzofuran Derivatives

Key Differences :

- Oxygen vs. Nitrogen Heteroatom: The furan oxygen increases electron density, making this compound more nucleophilic compared to nitrogen-containing isoquinoline derivatives.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile | 1184916-94-6 | C₁₀H₇N₂O | 173.18 | Carbonyl, nitrile |

| 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile | 90947-07-2 | C₁₀H₇N₂O | 173.18 | Carbonyl, nitrile |

| 1-Butyl-...-3-pyridinecarbonitrile | 39108-47-9 | C₁₁H₁₄N₂O₂ | 206.24 | Hydroxyl, methyl, butyl, nitrile |

| 1-Oxo-1,3-dihydroisobenzofuran-4-carbonitrile | N/A | C₉H₅NO₂ | 159.14 | Carbonyl, nitrile, furan oxygen |

Biological Activity

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile is a compound belonging to the isoquinoline family, which is well-known for its diverse biological activities. The compound's structure features an isoquinoline ring with a carbonitrile group at the 6th position and an oxo group at the 1st position. This unique arrangement allows it to interact with various biological targets, suggesting potential therapeutic applications.

- Molecular Formula : C10H6N2O

- Molecular Weight : 170.17 g/mol

- Boiling Point : Approximately 472.5±45.0°C at 760 mmHg

- Canonical SMILES :

C1=CC2=C(C=CNC2=O)C=C1C#N

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound can bind to DNA and interfere with cellular pathways critical for cancer progression.

In a comparative study involving several isoquinoline derivatives, it was found that compounds similar to this compound displayed promising cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's potential as a lead in anticancer drug development .

Antiviral and Antimicrobial Properties

The compound also shows potential antiviral and antimicrobial activities. Isoquinoline derivatives are known to interact with viral enzymes and bacterial targets, which could inhibit their replication and growth. For example, similar compounds have been explored for their efficacy against various pathogens, indicating that this compound may share these beneficial properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. These interactions can lead to the modulation of signaling pathways that control cell growth and survival .

Interaction Studies

Interaction studies have revealed that this compound can bind effectively to certain biological targets, influencing cellular pathways involved in disease processes. Such binding affinities are crucial for understanding its therapeutic potential and guiding future drug design efforts.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Oxo-1,2-dihydrobenzo[b][1,6]naphthyridine | C12H8N2O | Contains a naphthyridine moiety; broader biological activity |

| Tetrahydroisoquinoline | C9H11N | Lacks the carbonitrile group; studied for neuroprotective effects |

| Isoquinoline | C9H7N | Parent structure; simpler than 1-oxo derivative |

Case Study: In Vitro Anticancer Activity

In a documented study on the anticancer effects of isoquinoline derivatives, several compounds were synthesized and tested against EAC cells. The findings suggested that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cancer cell growth.

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of isoquinoline derivatives demonstrated that compounds structurally related to this compound showed promising results against various bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Q & A

Q. What are the recommended synthesis routes for 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound can be adapted from analogous isoquinoline derivatives. For example, describes a multi-step protocol for synthesizing pyridinecarbonitrile derivatives, involving:

Cyclocondensation : Reacting aminonitrile precursors with ketones or aldehydes under acidic conditions.

Oxidation : Using oxidizing agents (e.g., KMnO₄ or CrO₃) to introduce the oxo group .

Purification : Column chromatography or recrystallization to isolate the product.

Key factors affecting yield and purity:

- Catalyst selection : Acidic or basic catalysts influence cyclization efficiency.

- Temperature control : Excessive heat may degrade nitrile groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. Table 1: Synthesis Parameters for Analogous Compounds

| Step | Conditions (From ) | Yield Range |

|---|---|---|

| Cyclocondensation | H₂SO₄ (cat.), reflux, 12h | 60-75% |

| Oxidation | KMnO₄ in H₂O/acetone, 0°C, 2h | 45-60% |

| Purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer: Safety measures are critical due to potential hazards (e.g., skin/eye irritation, respiratory risks). Based on SDS

- Engineering controls : Use fume hoods for ventilation and avoid open handling .

- Personal Protective Equipment (PPE) :

- Eye protection : EN 166-compliant goggles combined with face shields .

- Gloves : Nitrile gloves (≥0.11 mm thickness) inspected for integrity before use .

- Lab coat : Chemical-resistant material to prevent skin contact .

Q. Table 2: PPE Requirements (Adapted from )

| Equipment | Standard/Procedure |

|---|---|

| Gloves | Disposable nitrile, replaced every 2 hours |

| Eye Protection | Full-face shield + EN 166 goggles |

| Ventilation | Fume hood with ≥100 ft/min face velocity |

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected regioselectivity) may arise from variations in solvent polarity or protonation states. A computational workflow includes:

Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactive sites .

Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. non-polar environments .

Q. What strategies can address contradictions in biological activity data for isoquinolinecarbonitrile derivatives?

Methodological Answer: Contradictions often stem from:

- Assay variability : Differences in cell lines or enzyme sources.

- Structural analogs : Impurities or stereochemical variations (e.g., ’s synthesis byproducts).

Q. Resolution Strategies :

Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to reference controls.

Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false positives .

Crystallography : Resolve stereochemistry via X-ray diffraction (applied in ’s structural elucidation).

Q. How can the isoquinoline core be functionalized to enhance physicochemical properties for targeted drug delivery?

Methodological Answer: Functionalization strategies include:

Nucleophilic substitution : Introduce alkyl/aryl groups at the 6-position using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Reductive amination : Modify the oxo group to improve solubility (e.g., ’s reduction protocols using LiAlH₄) .

Prodrug design : Esterify the nitrile group to enhance membrane permeability .

Q. Table 3: Functionalization Outcomes

| Modification | Method (From ) | Impact on LogP |

|---|---|---|

| 6-Acetyl derivative | Friedel-Crafts acylation | +0.8 |

| 6-Amino derivative | LiAlH₄ reduction | -1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.